5-ethyl-4-[1-(4-methylbenzenesulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-imidazol-2-one
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Overview
Description
5-ethyl-4-[1-(4-methylbenzenesulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-imidazol-2-one is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
Target of Action
The primary target of GNF-Pf-4853 is the orphan apicomplexan transporter PF3D7_0312500, also known as PfMFR3 . PfMFR3 is predicted to be a member of the major facilitator superfamily (MFS), a group of proteins involved in the transport of small solutes in response to chemiosmotic ion gradients .
Mode of Action
GNF-Pf-4853 interacts with PfMFR3, leading to changes in the parasite’s sensitivity to certain antimalarial compounds .
Biochemical Pathways
The action of GNF-Pf-4853 appears to affect biochemical pathways associated with the mitochondria of the parasite . It has been observed that disruption of PfMFR3 leads to decreased sensitivity to compounds that have a mitochondrial mechanism of action . .
Pharmacokinetics
It is known that less than 1% of the dose is recovered unchanged in urine for all dose groups This suggests that the compound undergoes significant metabolic transformation within the body
Result of Action
The action of GNF-Pf-4853 results in the death of both blood- and sexual-stage Plasmodium falciparum parasites . This is achieved through its interaction with PfMFR3 and the subsequent changes in the parasite’s sensitivity to certain antimalarial compounds .
Action Environment
The efficacy and stability of GNF-Pf-4853 can be influenced by various environmental factors. For example, the presence of certain polymorphisms in the PfMFR3 gene can lead to differential sensitivity to GNF-Pf-4853 . Additionally, the compound’s efficacy may be affected by the physiological environment within the host, such as the pH of the stomach or the presence of certain enzymes in the liver.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4-[1-(4-methylbenzenesulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-imidazol-2-one typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-4-[1-(4-methylbenzenesulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution of the trifluoromethoxy group can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-ethyl-4-[1-(4-methylbenzenesulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-imidazol-2-one has several scientific research applications, including:
Biology: Its unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials with specific properties, such as improved stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-methylbenzenesulfonyl derivatives: These compounds share the sulfonyl group and exhibit similar chemical reactivity.
Trifluoromethoxyphenyl derivatives: These compounds contain the trifluoromethoxy group and have comparable properties in terms of stability and reactivity.
Uniqueness
5-ethyl-4-[1-(4-methylbenzenesulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-imidazol-2-one is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-ethyl-5-[1-(4-methylphenyl)sulfonylethyl]-3-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O4S/c1-4-18-19(14(3)31(28,29)17-11-5-13(2)6-12-17)25-20(27)26(18)15-7-9-16(10-8-15)30-21(22,23)24/h5-12,14H,4H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQKQPTVNGRSNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=O)N1C2=CC=C(C=C2)OC(F)(F)F)C(C)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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